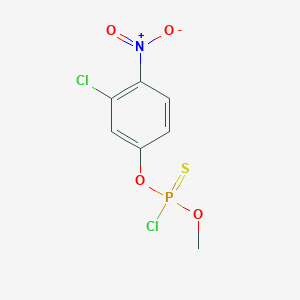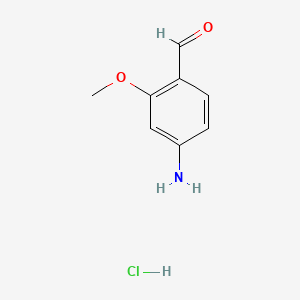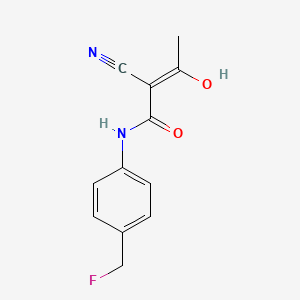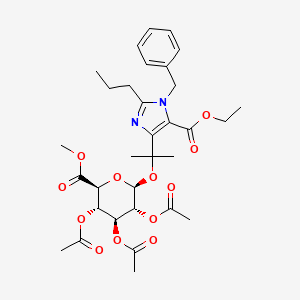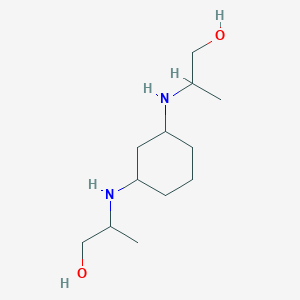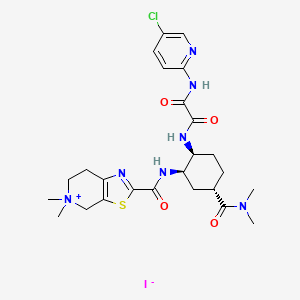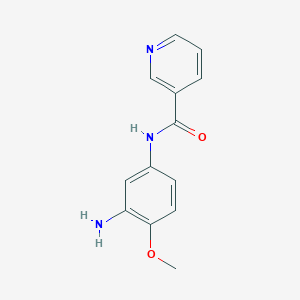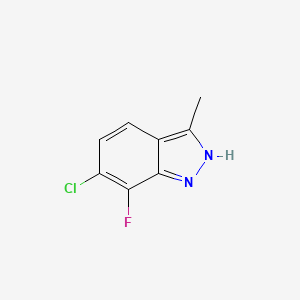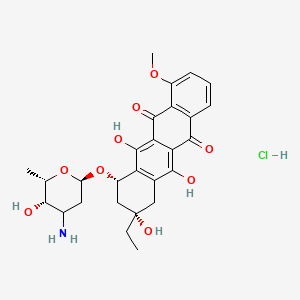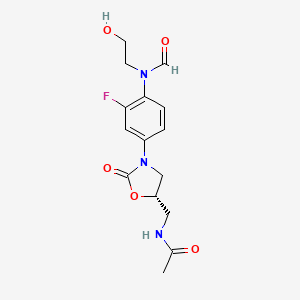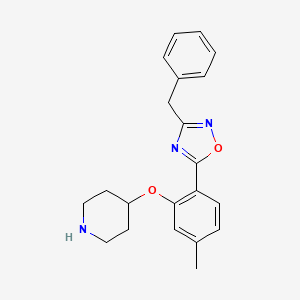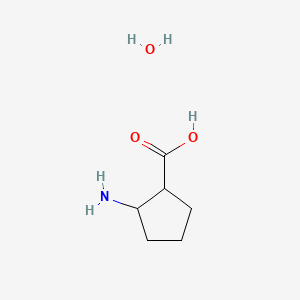
2-Aminocyclopentane-1-carboxylic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminocyclopentane-1-carboxylic acid;hydrate is a non-proteinogenic amino acid that consists of a five-membered cyclopentane ring with an amino group and a carboxylic acid group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopentane-1-carboxylic acid typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for 2-Aminocyclopentane-1-carboxylic acid are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, amides, and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Aminocyclopentane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can lead to various biological effects, such as the suppression of pathogen growth or modulation of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Aminocyclopentane-1-carboxylic acid include:
2-Aminocyclopropane-1-carboxylic acid: Known for its role as a precursor in the biosynthesis of the plant hormone ethylene.
2-Aminocyclobutane-1-carboxylic acid: Used in the synthesis of cyclic peptides and pseudopeptides.
2-Aminocyclohexane-1-carboxylic acid: Another cyclic amino acid with applications in peptide synthesis.
Uniqueness
2-Aminocyclopentane-1-carboxylic acid is unique due to its five-membered ring structure, which provides a distinct conformational constraint compared to other cyclic amino acids. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-aminocyclopentane-1-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H11NO2.H2O/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H2 |
Clave InChI |
YYWMKUKXTPLTAF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)N)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
